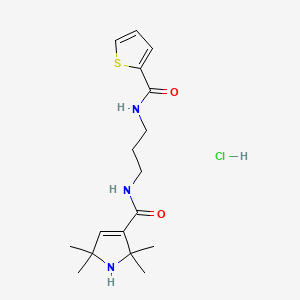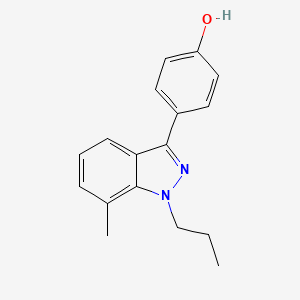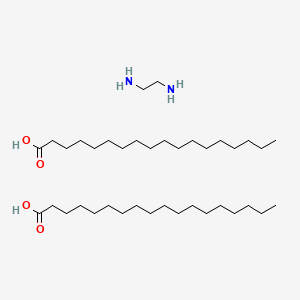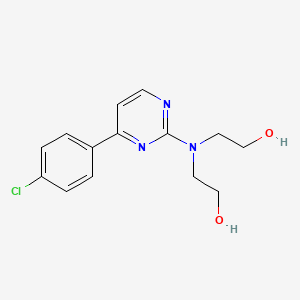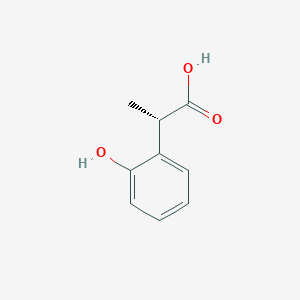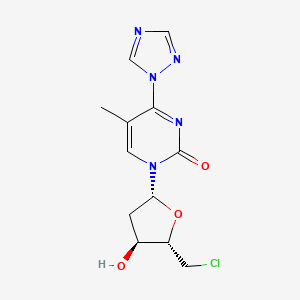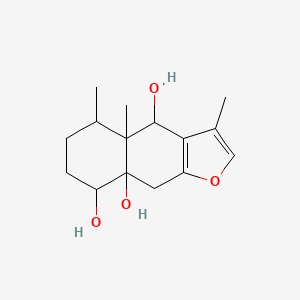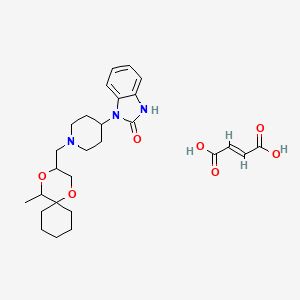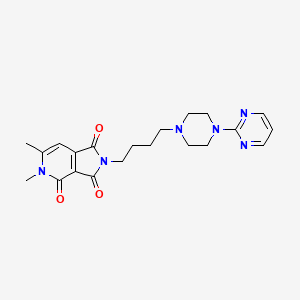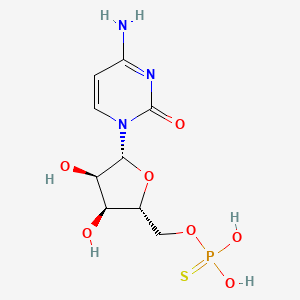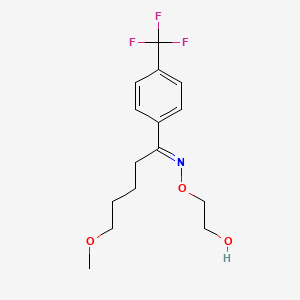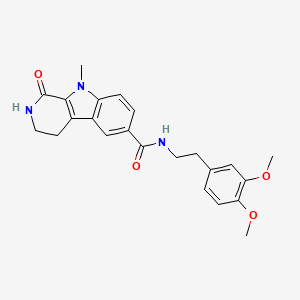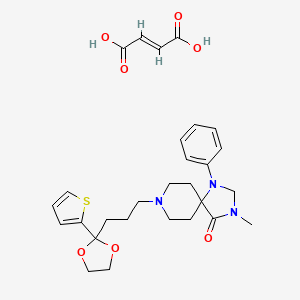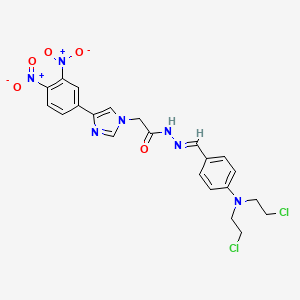
1H-Imidazole-1-acetic acid, 4-(3,4-dinitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-1-acetic acid, 4-(3,4-dinitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
The synthesis of 1H-Imidazole-1-acetic acid, 4-(3,4-dinitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves several steps. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the acetic acid group. The 3,4-dinitrophenyl group is then added, and the final step involves the attachment of the ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.
Analyse Chemischer Reaktionen
1H-Imidazole-1-acetic acid, 4-(3,4-dinitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-1-acetic acid, 4-(3,4-dinitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-1-acetic acid, 4-(3,4-dinitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole-1-acetic acid, 4-(3,4-dinitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide can be compared with other similar compounds, such as:
1H-Imidazole-1-acetic acid derivatives: These compounds share the imidazole ring and acetic acid group but differ in their substituents.
Dinitrophenyl derivatives: Compounds with the dinitrophenyl group but different functional groups attached.
Hydrazide derivatives: Compounds containing the hydrazide moiety with various other functional groups. The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
93637-65-1 |
|---|---|
Molekularformel |
C22H21Cl2N7O5 |
Molekulargewicht |
534.3 g/mol |
IUPAC-Name |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-[4-(3,4-dinitrophenyl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C22H21Cl2N7O5/c23-7-9-29(10-8-24)18-4-1-16(2-5-18)12-26-27-22(32)14-28-13-19(25-15-28)17-3-6-20(30(33)34)21(11-17)31(35)36/h1-6,11-13,15H,7-10,14H2,(H,27,32)/b26-12+ |
InChI-Schlüssel |
ZUTNGXDQRWHKQN-RPPGKUMJSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CN2C=C(N=C2)C3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)CN2C=C(N=C2)C3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


